Calystegine B1 vs. B2 vs. C1: Comparative IC50 Against Rat Lysosomal β-Glucosidase
In a direct comparative assay using rat lysosomal β-glucosidase, calystegines B1, B2, and C1 were evaluated simultaneously under identical conditions. Calystegine B1 exhibited an IC50 of 2.1 μM, which is 2.8-fold less potent than calystegine B2 (IC50 = 0.75 μM) and 2.5-fold less potent than calystegine C1 (IC50 = 0.84 μM) [1]. This quantifies the rank-order potency among the tetrahydroxy B-series calystegines and establishes that B1 occupies an intermediate potency tier distinct from both B2 and C1 for this specific enzyme target.
| Evidence Dimension | Inhibition potency (IC50) against rat lysosomal β-glucosidase |
|---|---|
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | Calystegine B2: 0.75 μM; Calystegine C1: 0.84 μM |
| Quantified Difference | B1 is 2.8× less potent than B2; 2.5× less potent than C1 |
| Conditions | Rat lysosomal β-glucosidase assay; compounds tested concurrently |
Why This Matters
This direct comparative dataset enables researchers to select the appropriate calystegine congener based on required inhibitory potency for β-glucosidase, with B1 providing a distinct intermediate activity level suitable for applications where full potent inhibition (B2/C1-level) is not desired.
- [1] Ikeda, K., Kato, A., Adachi, I., Haraguchi, M., & Asano, N. (2003). Alkaloids from the poisonous plant Ipomoea carnea: effects on intracellular lysosomal glycosidase activities in human lymphoblast cultures. Journal of Agricultural and Food Chemistry, 51(26), 7642-7646. View Source
